molecular formula C8H18O B8253612 (2S)-2-ethylhexan-1-ol

(2S)-2-ethylhexan-1-ol

Cat. No. B8253612
M. Wt: 130.23 g/mol
InChI Key: YIWUKEYIRIRTPP-QMMMGPOBSA-N
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Patent
US04148772

Procedure details

The 2-ethyl hexanol monourethane of 2,4-toluene diisocyanate was prepared by adding 1953 parts of 2-ethyl hexanol to 2610 parts of 2,4-toluene diisocyanate and 200 parts of methyl butyl ketone over a 5-hour period with agitation and external cooling to maintain the batch reaction temperature below 20° C. The batch was then thinned with 100 parts of methyl butyl ketone and stored under dry nitrogen.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]([CH2:6][CH2:7][CH2:8][CH3:9])[CH2:4][OH:5])[CH3:2].[CH3:10][C:11]1[CH:16]=[CH:15][C:14]([N:17]=[C:18]=[O:19])=[CH:13][C:12]=1[N:20]=[C:21]=[O:22].C(C(C)=O)CCC>>[NH2:17][C:18]([O:5][CH2:4][CH3:3])=[O:19].[CH2:1]([CH:3]([CH2:6][CH2:7][CH2:8][CH3:9])[CH2:4][OH:5])[CH3:2].[CH3:10][C:11]1[CH:16]=[CH:15][C:14]([N:17]=[C:18]=[O:19])=[CH:13][C:12]=1[N:20]=[C:21]=[O:22] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(CO)CCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=C(C=C1)N=C=O)N=C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)C(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)C(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
external cooling
TEMPERATURE
Type
TEMPERATURE
Details
to maintain
CUSTOM
Type
CUSTOM
Details
the batch reaction temperature below 20° C

Outcomes

Product
Name
Type
product
Smiles
NC(=O)OCC.C(C)C(CO)CCCC
Name
Type
product
Smiles
CC1=C(C=C(C=C1)N=C=O)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04148772

Procedure details

The 2-ethyl hexanol monourethane of 2,4-toluene diisocyanate was prepared by adding 1953 parts of 2-ethyl hexanol to 2610 parts of 2,4-toluene diisocyanate and 200 parts of methyl butyl ketone over a 5-hour period with agitation and external cooling to maintain the batch reaction temperature below 20° C. The batch was then thinned with 100 parts of methyl butyl ketone and stored under dry nitrogen.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]([CH2:6][CH2:7][CH2:8][CH3:9])[CH2:4][OH:5])[CH3:2].[CH3:10][C:11]1[CH:16]=[CH:15][C:14]([N:17]=[C:18]=[O:19])=[CH:13][C:12]=1[N:20]=[C:21]=[O:22].C(C(C)=O)CCC>>[NH2:17][C:18]([O:5][CH2:4][CH3:3])=[O:19].[CH2:1]([CH:3]([CH2:6][CH2:7][CH2:8][CH3:9])[CH2:4][OH:5])[CH3:2].[CH3:10][C:11]1[CH:16]=[CH:15][C:14]([N:17]=[C:18]=[O:19])=[CH:13][C:12]=1[N:20]=[C:21]=[O:22] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(CO)CCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=C(C=C1)N=C=O)N=C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)C(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)C(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
external cooling
TEMPERATURE
Type
TEMPERATURE
Details
to maintain
CUSTOM
Type
CUSTOM
Details
the batch reaction temperature below 20° C

Outcomes

Product
Name
Type
product
Smiles
NC(=O)OCC.C(C)C(CO)CCCC
Name
Type
product
Smiles
CC1=C(C=C(C=C1)N=C=O)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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